molecular formula C14H22N2O.HCl B000136 Lidocaine hydrochloride CAS No. 73-78-9

Lidocaine hydrochloride

Cat. No. B000136
CAS RN: 73-78-9
M. Wt: 270.8 g/mol
InChI Key: IYBQHJMYDGVZRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of lidocaine hydrochloride involves several innovative approaches to improve its integration into drug delivery systems. For instance, its transformation into deep-eutectic solvents (DESs) allows for the synthesis of polymer-drug complexes through free-radical frontal polymerization, achieving high drug loading capacities without the use of solvents. This method leverages the hydrogen bonding capabilities of lidocaine hydrochloride with acrylic and methacrylic acids to form DESs, facilitating controlled drug release in various environments (Sánchez-Leija et al., 2014). Additionally, synthesis techniques involving flow focusing have been explored to create lidocaine-loaded polymeric microparticles, highlighting the influence of synthesis parameters on drug loading and release properties (Holgado et al., 2008).

Molecular Structure Analysis

The molecular dynamics studies of lidocaine hydrochloride, especially in water mixtures, reveal significant effects of hydration on its relaxation dynamics. These studies provide insights into the molecular behavior of lidocaine hydrochloride in solution, highlighting how water content influences its glass transition temperature and forms a room temperature ionic liquid state (Wojnarowska et al., 2012).

Chemical Reactions and Properties

Lidocaine hydrochloride's ability to form stable complexes with other compounds, such as in the creation of novel crystal forms with hydroquinone, resorcinol, and pyrogallol, underscores its chemical versatility. These complexes exhibit enhanced stability and solubility, providing new avenues for modulating the physicochemical properties of lidocaine hydrochloride for various applications (Verdugo-Escamilla et al., 2022).

Physical Properties Analysis

The physical properties of lidocaine hydrochloride, including its solubility and interaction with various substrates, have been extensively studied. For example, the controlled release from polymerized drug-based deep-eutectic solvents demonstrates how physical properties like pH, ionic strength, and solubility can be manipulated to achieve desired drug release profiles (Sánchez-Leija et al., 2014).

Chemical Properties Analysis

The exploration of lidocaine hydrochloride's chemical properties, particularly its ionization and transport properties in various media, provides essential insights into its behavior in drug delivery systems. Studies have shown how the ionization state of lidocaine influences its transport and release, which is critical for developing effective delivery methods (Karami et al., 2000).

Scientific research applications

1. Prevention of Reperfusion Injury and Multiple Organ Dysfunction Syndrome

Lidocaine hydrochloride, traditionally used as a local anesthetic and antiarrhythmic agent, has been recognized for its potential in preventing post-ischemic reperfusion injury, systemic inflammatory response syndrome (SIRS), and subsequent multiple organ dysfunction syndrome (MODS). It functions as a Na+/Ca2+ channel blocker, scavenger of reactive oxygen species (ROS), and modulator of inflammatory processes. The lack of cost-effective and safe treatments for reperfusion injury positions IV lidocaine as a promising option in trauma medicine, encouraging the need for clinical trials in this area (Cassutto & Gfeller, 2003).

2. Ophthalmic Surgery

Lidocaine hydrochloride gel has been established as a safe, effective, and patient-accepted topical ocular anesthetic in various ophthalmic procedures. It provides at least equivalent pain control compared to alternative therapies, with high patient and surgeon satisfaction rates. The gel form of lidocaine hydrochloride is versatile and is used in surgeries like cataract, pterygium, and vitrectomy, among others (Page & Fraunfelder, 2009).

3. Cancer Treatment and Pain Management

Lidocaine hydrochloride has been repositioned beyond its traditional use as an anesthetic, showing potential in cancer treatment. It demonstrates multi-activities, such as working as a chemosensitizer for resistant cancer cells and suppressing cancer cell growth through various mechanisms, including epigenetic changes and pro-apoptosis pathways. Its versatile properties and the current clinical trials signify its potential role in novel cancer treatments (Zhou et al., 2020). Additionally, intravenous lidocaine is used in managing cancer pain, providing significant pain reduction in certain cases (Lee et al., 2019).

4. Analgesic Mechanisms and Pain Management

Lidocaine's role extends to managing both acute and chronic pain states, especially in the context of the emergency department. Its multifaceted mechanisms of action, including silencing ectopic discharges, suppression of inflammatory processes, and modulation of neurotransmission, contribute to its analgesic properties. These attributes make lidocaine a versatile medication administered via different routes for various medical conditions (Golzari et al., 2014).

properties

IUPAC Name

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBQHJMYDGVZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

137-58-6 (Parent)
Record name Lidocaine hydrochloride
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DSSTOX Substance ID

DTXSID4058782
Record name Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride
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Molecular Weight

270.80 g/mol
Source PubChem
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Physical Description

Dry Powder
Record name Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, hydrochloride (1:1)
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Product Name

Lidocaine Hydrochloride

CAS RN

73-78-9
Record name Lidocaine hydrochloride
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Record name Lidocaine hydrochloride
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Record name Lidocaine hydrochloride
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Record name Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, hydrochloride (1:1)
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Record name Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride
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Record name Lidocaine hydrochloride
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Record name LIDOCAINE HYDROCHLORIDE ANHYDROUS
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Synthesis routes and methods I

Procedure details

In this Example and Comparative Example, a solution with a pH of from about 4.0 to 5.5 of 4.0 weight % lidocaine hydrochloride in deionized water was prepared. The lidocaine hydrochloride solution contained a mixture of chloride ions and protonated lidocaine ions that were formed by dissociation of lidocaine hydrochloride in the solution. The lidocaine hydrochloride solution was injected into the component 12 in Example 4 and into the component 14 in Comparative Example 5. It is believed that the lidocaine hydrochloride solution was absorbed substantially uniformly into both the component 12 and the component 14 in Example 4. The amount of the lidocaine hydrochloride solution that was injected into the electrode of Example 4 was 4 cc, and the amount of the lidocaine hydrochloride solution that was injected into the electrode of Comparative Example 5 was 3 cc, as seen in Table 5 below.
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Synthesis routes and methods II

Procedure details

A 2% composition of doxepin in the nanolipid-vesicle composition of Preparation 2 above was prepared by mixing doxepin hydrochloride with the nanolipid vesicle formulation as described in Preparation 2 which had been modified by the addition of Keltrol to render a thick creamy consistency, in a mass/mass ratio of 2:98 with the aid of a high speed stirrer. The composition is designated DOXIPEX CREAM. (b) In similar manner a 1.7307% composition of Lidocaine Hydrochloride was prepared and designated LIDAREX LOTION. (c) A 0.3% composition of Scopolamine HBR was also prepared in the same manner and designated MZL Scopolamine. (d) A 0.5% nasal spray composition of Oxymetazoline HCl was also prepared in the same manner with some modification and designated Oxymetazoline MZL. (e) A 0.5% injection formulation of Bupivicaine HCl was further prepared in the same manner but with some modification and designated Bupivicaine MZL.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27,700
Citations
MF Powell - Analytical profiles of drug substances, 1986 - Elsevier
Publisher Summary This chapter discusses lidocaine and lidocaine hydrochloride. Lidocaine is widely used as a local anaesthetic and for the management of cardiac arrhythmas, …
Number of citations: 40 www.sciencedirect.com
Y Xia, E Chen, DL Tibbits, TE Reilley… - Journal of Clinical …, 2002 - Elsevier
… lidocaine hydrochloride or diphenhydramine and equivalent to placebo. Diphenhydramine and lidocaine hydrochloride … Lidocaine hydrochloride displayed a significantly (p < 0.05) …
Number of citations: 111 www.sciencedirect.com
HR Shah, E Reichel, BG Busbee - Local and Regional Anesthesia, 2010 - Taylor & Francis
… Lidocaine hydrochloride acts by stabilizing the neuronal membrane by blocking the fast voltage gated sodium (Na + ) channels, preventing the postsynaptic neuron from depolarizing. …
Number of citations: 48 www.tandfonline.com
MA Chaney, R Kerby, A Reader, FM Beck… - Anesthesia …, 1991 - ncbi.nlm.nih.gov
… 1:100,000 epinephrine, and 2% lidocaine hydrochloride with 1: 100,000 epinephrine for … ; for the lidocaine hydrocarbonate and lidocaine hydrochloride solutions with epinephrine, …
Number of citations: 68 www.ncbi.nlm.nih.gov
EJ Ricci, MVLB Bentley, M Farah, RES Bretas… - European Journal of …, 2002 - Elsevier
… 407 and of lidocaine hydrochloride reported here are … of lidocaine hydrochloride to yield 2% was then dissolved in the cold solution. Poloxamer 407 gels with lidocaine hydrochloride 2…
Number of citations: 182 www.sciencedirect.com
TM Chin, MJ Fellner - International journal of Dermatology, 1980 - Wiley Online Library
A 39‐year‐old man developed allergic hypersensitivity to lidocaine hydrochloride and showed urticarial dermographism. Although hypersensitivity reactions to local anesthetics are rare …
Number of citations: 84 onlinelibrary.wiley.com
SM Waraszkiewicz, EA Milano, R DiRubio - Journal of Pharmaceutical …, 1981 - Elsevier
… lidocaine hydrochloride concentration) are required for the quantitation of the lidocaine hydrochloride … the appropriate (Table I) lidocaine hydrochloride stock solution were pipetted into …
Number of citations: 91 www.sciencedirect.com
MA Page, FW Fraunfelder - Clinical Ophthalmology, 2009 - Taylor & Francis
… and patient satisfaction with lidocaine hydrochloride gel as a tool for ocular anesthesia. … BusbeeBGAlamAReichelELidocaine hydrochloride gel for ocular anesthesia: results of a …
Number of citations: 61 www.tandfonline.com
M Preis, C Woertz, K Schneider, J Kukawka… - European Journal of …, 2014 - Elsevier
… Lidocaine hydrochloride was used as a model drug for local drug administration and was obtained from Kreussler Pharma (Wiesbaden, Germany). Solvents used were of analytical …
Number of citations: 120 www.sciencedirect.com
Y Zhang, Z Gao, W Zhang, W Wang, J Chang… - Sensors and Actuators B …, 2018 - Elsevier
… The fluorescence of CDs can be efficiently quenched by lidocaine hydrochloride (LH) through static quenching, hence the CDs can serve as a simple and rapid fluorescent probe for …
Number of citations: 93 www.sciencedirect.com

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